Heptafluoropropyl 1,2,2,2-tetrafluoroethyl ether

Übersicht

Beschreibung

Heptafluoropropyl 1,2,2,2-tetrafluoroethyl ether, also known as Fluoroether E-1, is a chemical compound that belongs to the class of per- and polyfluoroalkyl substances (PFAS). This synthetic fluorochemical is used in the GenX process and may arise from the degradation of GenX chemicals including FRD-903 .

Synthesis Analysis

The synthesis of Heptafluoropropyl 1,2,2,2-tetrafluoroethyl ether involves the use of PPVE-2 and a solution of ammonia/water. These are added to a steel autoclave equipped with a stir bar. The reaction mixture is then heated at 160 to 165 °C for 12 hours .

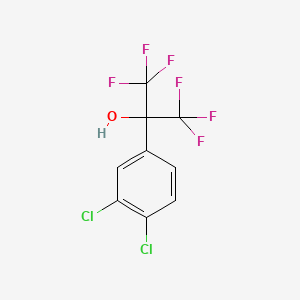

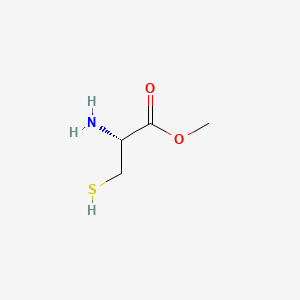

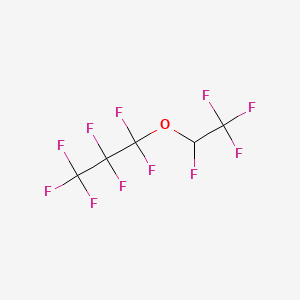

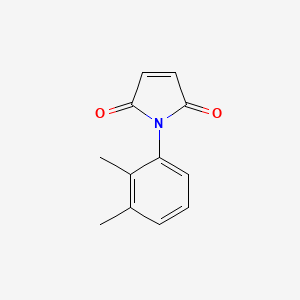

Molecular Structure Analysis

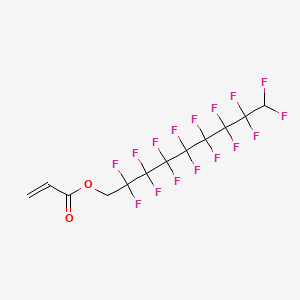

The molecular formula of Heptafluoropropyl 1,2,2,2-tetrafluoroethyl ether is C5HF11O .

Wissenschaftliche Forschungsanwendungen

1. High Voltage Electrolyte Solvent for Li2CoPO4F Cathode

- Summary of Application : Heptafluoropropyl 1,2,2,2-tetrafluoroethyl ether (F-EPE) is investigated as a cosolvent for high voltage electrolytes of Li2CoPO4F . This application is significant because it greatly enhances the electrochemical performance of 5.0-V Li2CoPO4F/Li cells .

- Methods of Application : Compared with conventional carbonate-based electrolyte (1-M LiPF6 ethylene carbonate [EC]/dimethyl carbonate [DMC] [1:1, wt:wt]), 1 M LiPF6 F-EPE/DMC (1:2, wt:wt) exhibits significantly improved antioxidant ability in high voltage .

- Results or Outcomes : The capacity retention of Li2CoPO4F cathode increases from 15% in EC/DMC electrolyte to 51% in F-EPE/DMC electrolyte after 100 cycles at 1 C between 3.0 and 5.4 V .

2. Interface Stabilization for High-Voltage Li-rich Mn-based Layered Cathode Materials

- Summary of Application : Heptafluoropropyl 1,2,2,2-tetrafluoroethyl ether plays a crucial role in stabilizing the interface of high-voltage Li-rich Mn-based layered cathode materials .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes : The specific results or outcomes are not detailed in the source .

3. GenX Process

- Summary of Application : Heptafluoropropyl 1,2,2,2-tetrafluoroethyl ether, also known as Fluoroether E-1, is used in the GenX process . This synthetic fluorochemical may arise from the degradation of GenX chemicals including FRD-903 .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes : The specific results or outcomes are not detailed in the source .

4. Environmentally Friendly Solvent

- Summary of Application : Heptafluoropropyl 1,2,2,2-tetrafluoroethyl ether can be used as an environmentally friendly solvent . It can also be used as a cleaning agent, a desiccant, and an auxiliary agent for removing dust or non-condensable gases .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes : The specific results or outcomes are not detailed in the source .

5. Battery Systems

- Summary of Application : Heptafluoropropyl 1,2,2,2-tetrafluoroethyl ether (TFTFE) is a versatile co-solvent and additive for various battery systems .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes : In lithium-metal batteries, TFTFE helps to suppress dendrites without raising the interfacial impedance .

6. Solvent in Environmental and Toxicological Analysis

- Summary of Application : Heptafluoropropyl 1,2,2,2-tetrafluoroethyl ether is used in solvents relevant to environmental and toxicological analysis .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes : The specific results or outcomes are not detailed in the source .

Safety And Hazards

When handling Heptafluoropropyl 1,2,2,2-tetrafluoroethyl ether, it’s important to avoid all personal contact, including inhalation. Protective clothing should be worn when there’s a risk of exposure. The compound should be used in a well-ventilated area and contact with moisture should be avoided. When handling, eating, drinking, or smoking should be avoided. Containers should be kept securely sealed when not in use and physical damage to containers should be avoided .

Eigenschaften

IUPAC Name |

1,1,1,2,2,3,3-heptafluoro-3-(1,2,2,2-tetrafluoroethoxy)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HF11O/c6-1(2(7,8)9)17-5(15,16)3(10,11)4(12,13)14/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUTPKDUMZWIJKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF3CF2CF2OCFHCF3, C5HF11O | |

| Record name | Propane, 1,1,1,2,2,3,3-heptafluoro-3-(1,2,2,2-tetrafluoroethoxy)- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052017 | |

| Record name | Perfluoro-3-(1H-perfluoroethoxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Heptafluoropropyl 1,2,2,2-tetrafluoroethyl ether | |

CAS RN |

3330-15-2 | |

| Record name | 1,1,1,2,2,3,3-Heptafluoro-3-(1,2,2,2-tetrafluoroethoxy)propane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3330-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 1,1,1,2,2,3,3-heptafluoro-3-(1,2,2,2-tetrafluoroethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003330152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1,1,1,2,2,3,3-heptafluoro-3-(1,2,2,2-tetrafluoroethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluoro-3-(1H-perfluoroethoxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptafluoropropyl 1,2,2,2-tetrafluoroethyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tetrakis(2,4-di-tert-butylphenyl) [1,1'-biphenyl]-4,4'-diylbis(phosphonite)](/img/structure/B1294726.png)